molecular formula C15H25ClN2O2 B15344126 1-(Octoxymethyl)pyridin-1-ium-3-carboxamide;chloride

1-(Octoxymethyl)pyridin-1-ium-3-carboxamide;chloride

Katalognummer: B15344126
Molekulargewicht: 300.82 g/mol
InChI-Schlüssel: SNRRBGKPFJZKOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Carbamoyl-1-octyloxymethyl-pyridinium chloride is a chemical compound with the molecular formula C15H25ClN2O2. It is a pyridinium derivative, characterized by the presence of a carbamoyl group at the third position and an octyloxymethyl group at the first position of the pyridinium ring. This compound is primarily used in research and experimental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride typically involves the reaction of 3-carbamoylpyridine with octyl chloromethyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Carbamoyl-1-octyloxymethyl-pyridinium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: N-oxides of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridinium compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Carbamoyl-1-octyloxymethyl-pyridinium chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Carbamoyl-1-methylpyridinium chloride: A similar compound with a methyl group instead of an octyloxymethyl group.

    3-Carbamoyl-1-(phenylmethyl)pyridinium chloride: Contains a phenylmethyl group at the first position.

    3-Carbamoyl-1-(dodecyloxymethyl)pyridinium chloride: Features a longer dodecyloxymethyl chain.

Uniqueness

3-Carbamoyl-1-octyloxymethyl-pyridinium chloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the octyloxymethyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .

Eigenschaften

Molekularformel

C15H25ClN2O2

Molekulargewicht

300.82 g/mol

IUPAC-Name

1-(octoxymethyl)pyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C15H24N2O2.ClH/c1-2-3-4-5-6-7-11-19-13-17-10-8-9-14(12-17)15(16)18;/h8-10,12H,2-7,11,13H2,1H3,(H-,16,18);1H

InChI-Schlüssel

SNRRBGKPFJZKOF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.